molecular formula C11H14N2O4S B1203890 3-(Cystein-S-yl)paracétamol CAS No. 53446-10-9

3-(Cystein-S-yl)paracétamol

Numéro de catalogue: B1203890
Numéro CAS: 53446-10-9
Poids moléculaire: 270.31 g/mol
Clé InChI: LLHICPSCVFRWDT-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Cystein-S-yl)paracetamol, also known as 3-(Cystein-S-yl)acetaminophen, is a metabolite of paracetamol (acetaminophen). This compound is formed when paracetamol undergoes metabolic activation and subsequent conjugation with cysteine.

Applications De Recherche Scientifique

3-(Cystein-S-yl)paracetamol has several scientific research applications, including:

Analyse Biochimique

Biochemical Properties

3-(Cystein-S-yl)paracetamol plays a significant role in biochemical reactions, particularly in the detoxification of paracetamol. This compound is formed when paracetamol is metabolized by cytochrome P450 enzymes, producing a reactive intermediate known as N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is highly reactive and can cause cellular damage if not detoxified. The body neutralizes NAPQI by conjugating it with glutathione, forming 3-(Cystein-S-yl)paracetamol .

The enzymes involved in this process include cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase. CYP2E1 is responsible for the initial oxidation of paracetamol to NAPQI, while glutathione S-transferase facilitates the conjugation of NAPQI with glutathione . This interaction is crucial for preventing the accumulation of toxic metabolites and protecting cells from oxidative damage.

Cellular Effects

3-(Cystein-S-yl)paracetamol has several effects on cellular processes. It is primarily involved in the detoxification of NAPQI, thereby preventing cellular damage. In cases of paracetamol overdose, the detoxification pathways can become overwhelmed, leading to the accumulation of NAPQI and subsequent cellular injury .

The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of 3-(Cystein-S-yl)paracetamol can trigger oxidative stress responses and activate signaling pathways involved in cell survival and apoptosis . Additionally, it can affect the expression of genes related to detoxification and stress responses, further influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 3-(Cystein-S-yl)paracetamol involves its formation through the conjugation of NAPQI with glutathione. This process is catalyzed by glutathione S-transferase, which facilitates the binding of NAPQI to the thiol group of glutathione, forming 3-(Cystein-S-yl)paracetamol . This conjugation reaction is crucial for detoxifying NAPQI and preventing its interaction with cellular proteins and DNA, which can lead to cellular damage and apoptosis .

Furthermore, 3-(Cystein-S-yl)paracetamol can inhibit or activate various enzymes involved in cellular metabolism and detoxification. For example, it can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cystein-S-yl)paracetamol can vary over time. Studies have shown that the formation of this compound is time-dependent, with peak levels observed shortly after paracetamol administration . The stability and degradation of 3-(Cystein-S-yl)paracetamol can also influence its long-term effects on cellular function. For instance, prolonged exposure to high levels of this compound can lead to sustained oxidative stress and cellular injury .

Dosage Effects in Animal Models

The effects of 3-(Cystein-S-yl)paracetamol in animal models are dose-dependent. At therapeutic doses, the compound is efficiently detoxified, and no adverse effects are observed . At higher doses, the detoxification pathways can become saturated, leading to the accumulation of NAPQI and subsequent cellular damage . Animal studies have shown that high doses of paracetamol can cause liver and kidney toxicity, with 3-(Cystein-S-yl)paracetamol serving as a biomarker for these toxic effects .

Metabolic Pathways

3-(Cystein-S-yl)paracetamol is involved in several metabolic pathways, primarily related to the detoxification of paracetamol. The compound is formed through the conjugation of NAPQI with glutathione, a process catalyzed by glutathione S-transferase . This pathway is crucial for preventing the accumulation of toxic metabolites and protecting cells from oxidative damage. Additionally, 3-(Cystein-S-yl)paracetamol can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(Cystein-S-yl)paracetamol within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily transported through the bloodstream to the liver, where it is metabolized and excreted . Within cells, 3-(Cystein-S-yl)paracetamol can interact with transporters such as multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 3-(Cystein-S-yl)paracetamol is primarily within the cytoplasm and mitochondria of hepatocytes . The compound can also be found in the nucleus, where it may interact with DNA and other nuclear proteins . The localization of 3-(Cystein-S-yl)paracetamol within specific cellular compartments can influence its activity and function, particularly in terms of its role in detoxification and cellular protection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cystein-S-yl)paracetamol typically involves the metabolic activation of paracetamol to N-acetyl-p-benzoquinone imine (NAPQI), followed by a Michael-type addition of cysteine to NAPQI. This reaction can be carried out in vitro using isolated liver microsomes or in vivo in animal models .

Industrial Production Methods: Industrial production of 3-(Cystein-S-yl)paracetamol is not common, as it is primarily studied as a metabolite rather than a commercially produced compound. it can be synthesized in laboratory settings for research purposes using chemical synthesis techniques involving paracetamol and cysteine .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Cystein-S-yl)paracetamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Comparison: 3-(Cystein-S-yl)paracetamol is unique in its formation through the conjugation of NAPQI with cysteine, which is a critical step in the detoxification of reactive intermediates. Unlike paracetamol glucuronide and paracetamol sulfate, which are formed through phase II metabolic reactions, 3-(Cystein-S-yl)paracetamol is formed through a phase I metabolic activation followed by a phase II conjugation .

Propriétés

IUPAC Name

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHICPSCVFRWDT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201608
Record name 3-(Cystein-S-yl)paracetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53446-10-9
Record name Paracetamol-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53446-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cystein-S-yl)paracetamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053446109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cystein-S-yl)paracetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYSTEINYLACETAMINOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2X58Y8BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(Cystein-S-yl)acetaminophen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cystein-S-yl)paracetamol
Reactant of Route 2
Reactant of Route 2
3-(Cystein-S-yl)paracetamol
Reactant of Route 3
Reactant of Route 3
3-(Cystein-S-yl)paracetamol
Reactant of Route 4
3-(Cystein-S-yl)paracetamol
Reactant of Route 5
3-(Cystein-S-yl)paracetamol
Reactant of Route 6
Reactant of Route 6
3-(Cystein-S-yl)paracetamol
Customer
Q & A

Q1: What is the significance of quantifying 3-(Cystein-S-yl)paracetamol in paracetamol overdose cases?

A1: 3-(Cystein-S-yl)paracetamol is a metabolite formed when paracetamol undergoes metabolic pathways leading to a toxic byproduct, N-acetyl-p-benzoquinone imine (NAPQI). Quantifying 3-(Cystein-S-yl)paracetamol levels in patients who have overdosed on paracetamol can directly correlate with the extent of liver damage. [] This correlation makes 3-(Cystein-S-yl)paracetamol a potentially valuable biomarker for assessing the severity of paracetamol toxicity and guiding clinical management.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.